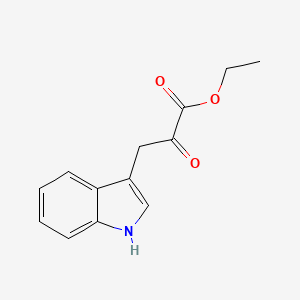
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate
Descripción general
Descripción
Indole derivatives are a significant class of compounds in medicinal chemistry. They are found in many important synthetic drug molecules and have been used in the treatment of various diseases . The indole scaffold binds with high affinity to multiple receptors, making it a valuable component in the development of new therapeutic agents .
Synthesis Analysis
The synthesis of indole derivatives often involves condensation reactions, as well as other types of organic reactions . For example, a general approach for the synthesis of certain indole derivatives involves a reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .
Molecular Structure Analysis
Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of π-electrons . They can also participate in condensation reactions, as mentioned in the synthesis analysis .
Physical and Chemical Properties Analysis
Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “ethyl 3-(1H-indol-3-yl)-2-oxopropanoate” would depend on its exact molecular structure.
Aplicaciones Científicas De Investigación
Anticancer Potential : Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate has been utilized in the synthesis of certain novel compounds with significant anticancer activities. For instance, Abdel‐Aziz et al. (2013) reported the synthesis of chromene-based hydrazones derived from ethyl 3-hydrazinyl-3-oxopropanoate, showing significant activity against colon cancer and leukemia cell lines (Abdel‐Aziz et al., 2013).
Urease Inhibitors : Nazir et al. (2018) described the synthesis of novel indole-based oxadiazole scaffolds with potent inhibitory potential against urease enzyme. These compounds, derived from ethyl 4-(1H-indol-3-yl)butanoate, were evaluated for their competitive inhibition of urease, providing insights into potential therapeutic applications (Nazir et al., 2018).
Pharmaceutical Compound Polymorphism : The polymorphic forms of a compound related to this compound were characterized by Vogt et al. (2013) using spectroscopic and diffractometric techniques. This research is crucial for understanding the physical and chemical properties of pharmaceutical compounds (Vogt et al., 2013).
Enzyme Inhibitors : Nemani et al. (2018) established a bioanalytical method for quantitatively measuring a novel molecule with acetylcholinesterase inhibition properties, derived from this compound. This study contributes to the development of drugs for neurological disorders (Nemani et al., 2018).
Antihypertensive Agents : Kreighbaum et al. (1980) reported the synthesis of antihypertensive indole derivatives from this compound. These compounds showed beta-adrenergic receptor antagonist action and vasodilating activity, indicating their potential as antihypertensive agents (Kreighbaum et al., 1980).
Synthetic Applications : Slaett et al. (2005) explored the synthetic applications of 3-(cyanoacetyl)indoles, including the preparation of compounds like this compound. This study offers insights into the versatile use of these compounds in organic synthesis (Slaett et al., 2005).
Enantioselective Reduction : Salvi and Chattopadhyay (2006) demonstrated the enantioselective reduction of ethyl 3-aryl-3-oxopropanoates to their corresponding alcohols using the fungus Rhizopus arrhizus. This research has implications in the field of green chemistry and asymmetric synthesis (Salvi & Chattopadhyay, 2006).
Mecanismo De Acción
Target of Action
Ethyl 3-(1H-indol-3-yl)-2-oxopropanoate is a derivative of indole, a heterocyclic compound that is found in many biologically active molecules . Indole derivatives have been found to bind with high affinity to multiple receptors , which suggests that this compound may also interact with various targets in the body.
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets to modulate various biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which play a crucial role in the inflammatory response. Therefore, it is possible that this compound may also affect similar pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular levels.
Direcciones Futuras
The future of indole derivatives in medicinal chemistry looks promising. Researchers continue to synthesize various scaffolds of indole to screen for different pharmacological activities . The development of new indole derivatives with improved efficacy and safety profiles is an active area of research.
Propiedades
IUPAC Name |
ethyl 3-(1H-indol-3-yl)-2-oxopropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)12(15)7-9-8-14-11-6-4-3-5-10(9)11/h3-6,8,14H,2,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZDYSMWNUUSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
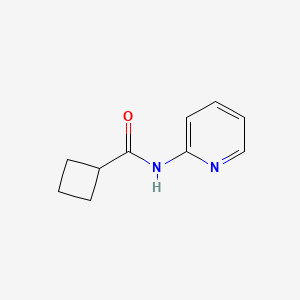
![N-[1-(1-Phenyltetrazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2878991.png)
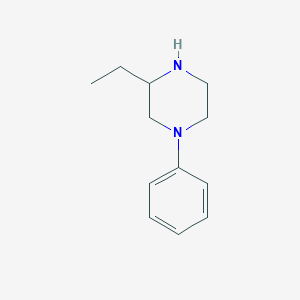
![2-ethoxy-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2878998.png)
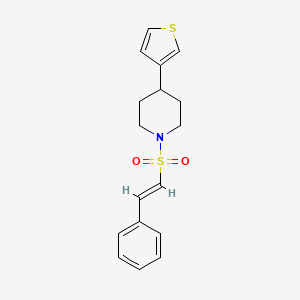
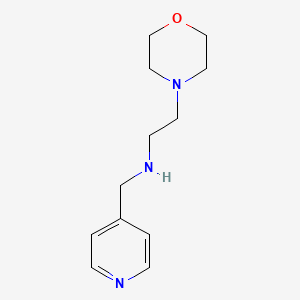
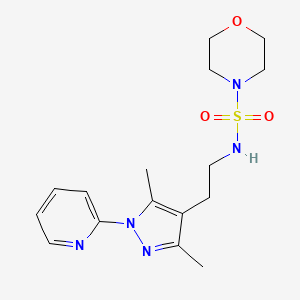

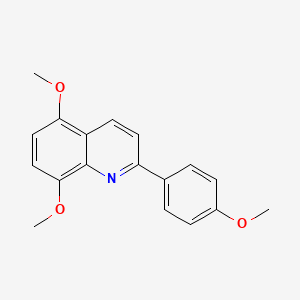

![3-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2879006.png)

![2-cyclopropyl-N-(2,6-difluorophenyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carboxamide](/img/structure/B2879010.png)
![[1-(3-Chloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2879012.png)
